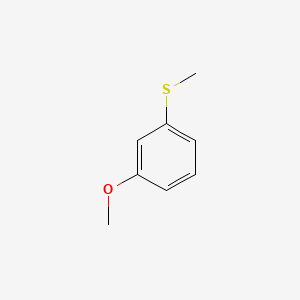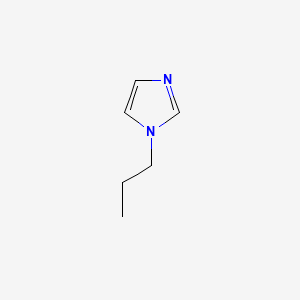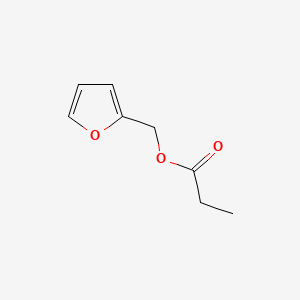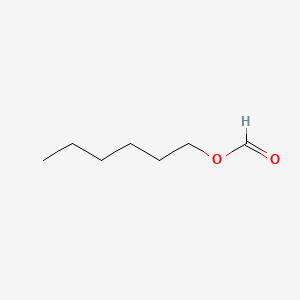
Ethylidencyclopentan
Übersicht
Beschreibung
Ethylidenecyclopentane is a chemical compound with the molecular formula C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .
Molecular Structure Analysis
The molecular structure of Ethylidenecyclopentane consists of a cyclopentane ring with an ethylidene group attached . The IUPAC Standard InChI for Ethylidenecyclopentane isInChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 . Physical And Chemical Properties Analysis
Ethylidenecyclopentane has a number of physical and chemical properties. For instance, it has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density values for different states and temperatures .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Im Bereich der medizinischen Chemie spielen heterozyklische Verbindungen wie Ethylidencyclopentan eine wichtige Rolle. Sie werden aufgrund ihrer einzigartigen chemischen Eigenschaften oft als Bausteine für die Synthese verschiedener Pharmazeutika verwendet . Die Forschung auf diesem Gebiet untersucht das Potenzial von this compound-Derivaten für die Medikamentenentwicklung und therapeutische Anwendungen.
Materialwissenschaften
Die Eigenschaften von this compound sind auch in der Materialwissenschaft wertvoll. Seine thermodynamischen Eigenschaften können die Konstruktion neuer Polymere und Verbundwerkstoffe beeinflussen. So sind seine Daten zum Brechungsindex und zur Viskosität nützlich für die Herstellung von Materialien mit spezifischen optischen und Fließeigenschaften .
Umweltwissenschaften
In den Umweltwissenschaften ist das Studium organischer Verbindungen wie this compound wichtig, um deren Verhalten und ihre Auswirkungen auf die Umwelt zu verstehen. Die Forschung kann sich auf ihre Rolle in der atmosphärischen Chemie, ihr Potenzial als Biokraftstoffkomponente oder ihr Umweltverhalten und ihren Transport konzentrieren .
Energieproduktion
This compound könnte Anwendungen in der Energieproduktion haben, insbesondere bei der Entwicklung energiearmer und kostengünstiger Produktionsmethoden für Ethylen - ein wichtiger Bestandteil bei der Herstellung verschiedener Kunststoffe und Chemikalien . Seine thermophysikalischen Daten unterstützen die Optimierung dieser Prozesse.
Landwirtschaft
Die Landwirtschaft könnte von der Verwendung von this compound bei der Synthese von Agrochemikalien profitieren. Seine chemische Struktur kann zur Herstellung von Pestiziden oder Düngemitteln verwendet werden, die effizienter und umweltfreundlicher sind .
Lebensmittelindustrie
Direkte Anwendungen von this compound in der Lebensmittelindustrie sind zwar nicht prominent, aber die Untersuchung seiner Eigenschaften kann zur Entwicklung von Lebensmittel-Emulsionen und anderen Produkten beitragen, bei denen seine Stabilität und Reaktivität von Vorteil sein können .
Pharmazeutische Synthese
In der pharmazeutischen Synthese kann this compound als Zwischenprodukt oder Reaktant bei der Herstellung komplexer Arzneimittelmoleküle verwendet werden. Seine stabile Struktur kann funktionalisiert werden, um eine Vielzahl von Arzneimitteln zu erzeugen .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a type of cyclopentane, which is a class of compounds known to have various biological activities . .
Mode of Action
The mode of action of Ethylidenecyclopentane is not well-documented. As a cyclopentane derivative, it may share some of the properties of this class of compounds. For instance, some cyclopentane derivatives are known to have antioxidant action . .
Biochemical Pathways
Some cyclopentane derivatives are known to act as antioxidants, suggesting they may affect pathways related to oxidative stress . .
Result of Action
As a cyclopentane derivative, it may share some of the properties of this class of compounds, such as antioxidant activity . .
Eigenschaften
IUPAC Name |
ethylidenecyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONKRKBGTZDZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175739 | |
| Record name | Ethylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2146-37-4 | |
| Record name | Ethylidenecyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylidenecyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylidenecyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylidenecyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylidenecyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TA7QS3LFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the unexpected rearrangement observed in the Wittig reaction of cyclopentanone with ethylidenetriphenylphosphorane?
A: Instead of the expected ethylidenecyclopentane, this reaction yielded ethylidenecyclohexane. [] The study confirmed the structures of the intermediates and final product through X-ray crystallography, revealing a ring expansion during the reaction. [] This finding highlights the importance of understanding potential rearrangement pathways in organic synthesis.
Q2: What is known about the physicochemical properties of ethylidenecyclopentane?
A: One study investigated the heat of vaporization and gaseous heat of formation of ethylidenecyclopentane along with other cyclic alkenes. [] The study concluded that, in both 5- and 6-membered rings, the internal double bond is thermodynamically favored over the exocyclic double bond by approximately 0.5 kcal/mol. []
Q3: Has ethylidenecyclopentane been utilized in the total synthesis of natural products?
A: Yes, a novel (Z)-ethylidenecyclopentane annulation method, employing specifically designed organostannane reagents, enabled the total synthesis of (±)-oplopanone, (±)-8-epi-oplopanone, and (±)-anhydrooplopanone. [, , , , ] This methodology highlights the utility of ethylidenecyclopentane as a building block in complex molecule synthesis.
Q4: Are there alternative reagents or methods for achieving similar (Z)-ethylidenecyclopentane annulations?
A: While the organostannane-based methodology proved effective, researchers have also explored alternative approaches. One study reported the use of a Grignard reagent, generated from the transmetallation of ethyl (Z)-3-trimethylstannyl-3-pentenoate, in a copper(I)-catalyzed conjugate addition to enones, leading to the formation of (Z)-ethylidenecyclopentane structures. [] This alternative approach provides additional synthetic flexibility for constructing these ring systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid](/img/structure/B1584456.png)










